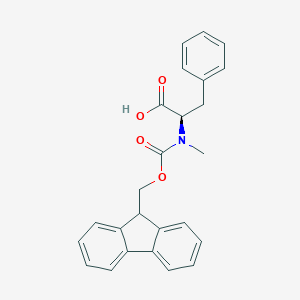

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Fmoc-Nalpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins . It acts as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The exact enzymes, proteins, and other biomolecules it interacts with are subject to the specific biochemical reaction it is involved in.

Cellular Effects

The cellular effects of Fmoc-Nalpha-methyl-D-phenylalanine are largely dependent on its role in the synthesis of specific peptides and proteins. As a building block in peptide synthesis, it can influence cell function by contributing to the formation of proteins that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-Nalpha-methyl-D-phenylalanine primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

Fmoc-Nalpha-methyl-D-phenylalanine is involved in the metabolic pathways related to peptide and protein synthesis . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are subject to the specific metabolic pathway it is involved in.

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features contribute to its biological activities, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl protective group, an amino group, and a phenylpropanoic acid moiety. The stereochemistry at the 2 and 3 positions (R configuration) is crucial as it influences the compound's interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 325.37 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Aromatic |

Biological Activity Overview

The biological activities of this compound are primarily linked to its role in peptide synthesis and its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Properties : Fluorenyl derivatives have shown promise against various bacterial strains. For instance, modifications to the fluorenyl structure can enhance antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that fluorenone derivatives exhibit antiproliferative effects by acting as topoisomerase inhibitors . This mechanism is vital in cancer therapy as it interferes with DNA replication in rapidly dividing cells.

- Neuroprotective Effects : Certain derivatives have been investigated for neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Antimicrobial Activity

A study highlighted the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives that demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications were crucial for enhancing their efficacy .

Anticancer Research

In a comparative study on fluorenone derivatives, some compounds exhibited strong antiproliferative activity against various cancer cell lines. The introduction of specific side chains improved their effectiveness as topoisomerase inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as InhA in Mycobacterium tuberculosis .

- Modulation of Cellular Signaling Pathways : Fluorenone derivatives may influence pathways related to apoptosis and cell proliferation, contributing to their anticancer properties.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid is in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method is crucial for creating peptides with specific sequences that can be used in therapeutic applications.

Drug Development

The compound has been investigated for its potential in developing therapeutic peptides that target various diseases, including cancer and metabolic disorders. The incorporation of modified amino acids like this compound enhances the stability and bioactivity of peptides, making them more effective as drugs.

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques where it aids in attaching drugs or imaging agents to biomolecules. The ability to modify peptides with this compound allows for the creation of targeted therapies that can improve drug delivery systems.

Case Study 1: Therapeutic Peptides for Cancer Treatment

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing peptides that target the p53 tumor suppressor protein. These peptides were designed to enhance binding affinity and stability, ultimately leading to improved therapeutic outcomes in cancer treatment .

Case Study 2: Modifications for Enhanced Peptide Stability

Research demonstrated that incorporating this compound into peptide sequences resulted in increased resistance to enzymatic degradation. This modification is particularly beneficial for peptides intended for oral administration, where stability is crucial for efficacy .

Comparative Applications Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Synthesis of p53-derived peptides |

| Drug Development | Enhances stability and bioactivity of therapeutic peptides | Targeting cancer therapies |

| Bioconjugation | Facilitates attachment of drugs to biomolecules | Development of targeted drug delivery systems |

Propiedades

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-05-0 |

Source

|

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.